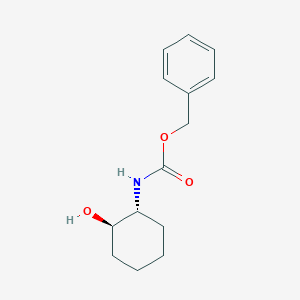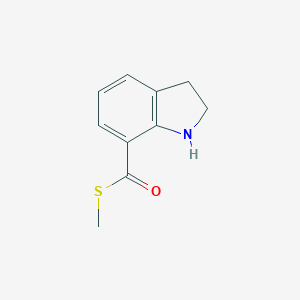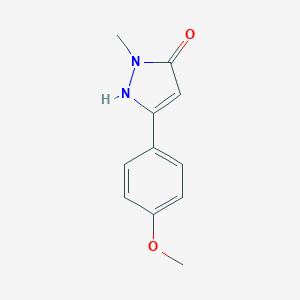
3-(4-Methoxyphenyl)-1-methyl-1h-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazolone family. It has a molecular formula of C10H12N2O2 and a molecular weight of 192.22 g/mol. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and dyes.
Mechanism Of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol reduces the production of prostaglandins, resulting in the alleviation of inflammation, pain, and fever.
Biochemical And Physiological Effects
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Furthermore, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been found to possess antimicrobial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol in lab experiments is its well-established pharmacological properties. This compound has been extensively studied and is widely used as a reference compound in various assays. Additionally, it is relatively easy to synthesize and has a high degree of purity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, antitumor, and antimicrobial activities of this compound. Additionally, the use of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol in combination with other drugs could be explored to enhance its therapeutic efficacy. Finally, the development of new drug delivery systems could be investigated to improve the solubility and bioavailability of this compound.
Synthesis Methods
The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol can be achieved through several methods. One of the most common methods is the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then cyclized with concentrated hydrochloric acid to form the final product. Other methods include the reaction of 4-methoxyphenylhydrazine with 1,3-dimethyl-2-imidazolidinone or 1,3-dimethylbarbituric acid.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, antipyretic, and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to possess antitumor and antimicrobial activities, which could be useful in the development of novel drugs for cancer and infectious diseases.
properties
CAS RN |
199587-26-3 |
|---|---|
Product Name |
3-(4-Methoxyphenyl)-1-methyl-1h-pyrazol-5-ol |
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(14)7-10(12-13)8-3-5-9(15-2)6-4-8/h3-7,12H,1-2H3 |
InChI Key |
PJTMFHVAWXJKCF-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)OC |
synonyms |
2,4-DIHYDRO-5-(4-METHOXYPHENYL)-2-METHYL-3H-PYRAZOL-3-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)
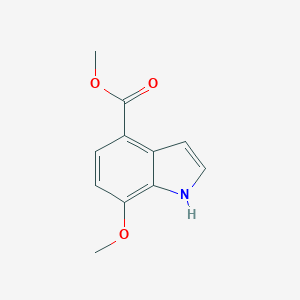
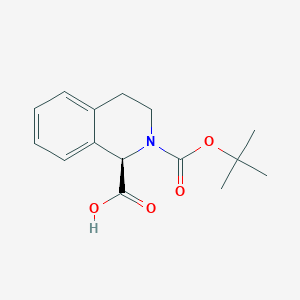
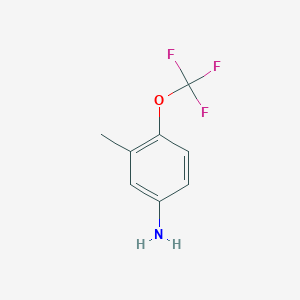
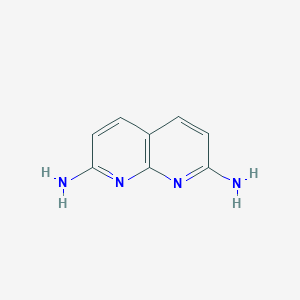
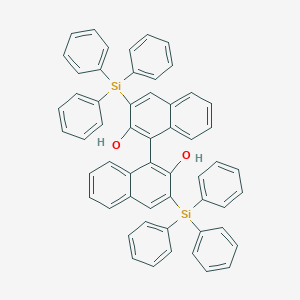
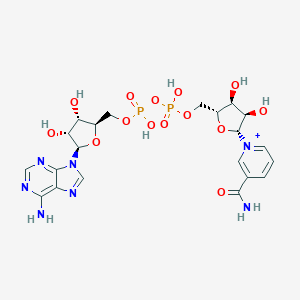
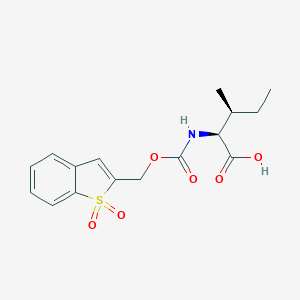
![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
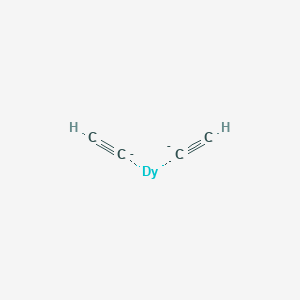
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
